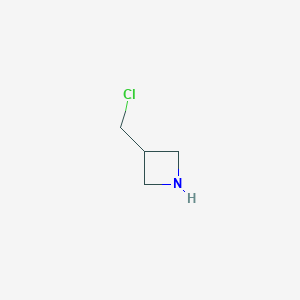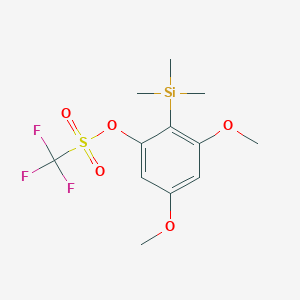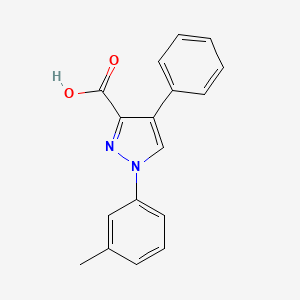
Cbz-Phe-N(OBz(4-OMe))Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is a synthetic compound that incorporates several protective groups, including the benzyloxycarbonyl (Cbz) group and the benzyl (Bz) group with a methoxy substitution (4-OMe). These protective groups are commonly used in peptide synthesis to protect functional groups from unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Phe-N(OBz(4-OMe))Gly-NH2 typically involves the protection of amino acids and subsequent coupling reactions. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as pyridine or triethylamine . The benzyl group with a methoxy substitution (4-OMe) can be introduced using benzyl bromide with a methoxy group in the para position (4-OMe-Bz-Br) under basic conditions .
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers that can handle multiple steps of protection, deprotection, and coupling reactions efficiently. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .
Chemical Reactions Analysis
Types of Reactions
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 undergoes various chemical reactions, including:
Hydrogenation: The Cbz and benzyl groups can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C, H2
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Nucleophilic Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Deprotected Amino Acids: Removal of protective groups yields the free amino acids.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is used in various scientific research applications, including:
Peptide Synthesis: As a protected intermediate in the synthesis of complex peptides.
Drug Development: As a model compound for studying the effects of protective groups on peptide stability and activity.
Bioconjugation: In the development of bioconjugates for targeted drug delivery.
Mechanism of Action
The protective groups in Cbz-Phe-N(OBz(4-OMe))Gly-NH2 prevent unwanted side reactions during peptide synthesis by temporarily masking reactive functional groups. The Cbz group protects the amino group, while the benzyl group with a methoxy substitution protects the hydroxyl group. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-N(OBz(4-OMe))Gly-NH2: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Cbz group.
Boc-Phe-N(OBz(4-OMe))Gly-NH2: Uses the tert-butyloxycarbonyl (Boc) group instead of the Cbz group.
Uniqueness
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is unique due to the combination of the Cbz and benzyl groups with a methoxy substitution, providing specific protection and reactivity profiles that are advantageous in certain synthetic routes .
Properties
Molecular Formula |
C27H27N3O7 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C27H27N3O7/c1-35-22-14-12-21(13-15-22)26(33)37-30(17-24(28)31)25(32)23(16-19-8-4-2-5-9-19)29-27(34)36-18-20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H2,28,31)(H,29,34)/t23-/m0/s1 |
InChI Key |
JTRJLFHADAJSJF-QHCPKHFHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)




